6-chloro-4-hydroxy-10-(naphthalen-2-yl)pyrimido[4,5-b]quinolin-2(10H)-one
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Overview
Description
6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of naphthalene derivatives with chloroquinoline intermediates under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6-Chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline and its derivatives share structural similarities and exhibit similar biological activities.
Naphthalene Derivatives: Naphthalene-based compounds also show comparable properties and applications.
Uniqueness
What sets 6-chloro-10-(naphthalen-2-yl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione apart is its unique combination of the pyrimidoquinoline core with a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C21H12ClN3O2 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
6-chloro-10-naphthalen-2-ylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C21H12ClN3O2/c22-17-6-3-7-18-15(17)11-16-19(23-21(27)24-20(16)26)25(18)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,24,26,27) |
InChI Key |
YJWPUGNKMHWZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C5C3=NC(=O)NC5=O)C(=CC=C4)Cl |
Origin of Product |
United States |
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